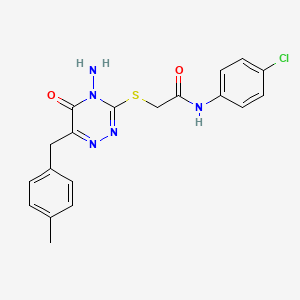

2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-chlorophenyl)acetamide

Descripción

2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-chlorophenyl)acetamide (CAS: 886957-88-6) is a triazine-derived compound with a molecular formula of C₁₉H₁₈ClN₅O₂S and a molecular weight of 415.9 g/mol . Its structure features a 1,2,4-triazin-3-yl core substituted with a 4-methylbenzyl group at position 6, an amino group at position 4, and a thio-linked acetamide moiety bound to a 4-chlorophenyl ring.

Propiedades

IUPAC Name |

2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN5O2S/c1-12-2-4-13(5-3-12)10-16-18(27)25(21)19(24-23-16)28-11-17(26)22-15-8-6-14(20)7-9-15/h2-9H,10-11,21H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZSOVYXVPWYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-chlorophenyl)acetamide is a synthetic compound characterized by a complex structure that includes a triazine ring and various functional groups. Its potential biological activities have garnered interest in medicinal chemistry, particularly in the context of developing new therapeutic agents.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C21H23ClN5O2S

- Molecular Weight : 409.5 g/mol

- CAS Number : 886961-77-9

The presence of the triazine ring is significant as it often correlates with diverse biological activities due to its unique electronic properties and structural characteristics.

| Property | Value |

|---|---|

| Molecular Formula | C21H23ClN5O2S |

| Molecular Weight | 409.5 g/mol |

| CAS Number | 886961-77-9 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism may involve:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.

- Modulation of Receptor Function : It could interact with receptor sites, altering their activity.

- DNA/RNA Interference : The compound might intercalate with nucleic acids, affecting replication and transcription processes.

Antimicrobial Activity

Research indicates that compounds with triazine structures often exhibit significant antimicrobial properties. For example, studies have shown that derivatives similar to this compound can effectively inhibit the growth of various pathogens, including bacteria and protozoa.

Cytotoxicity and Anticancer Potential

Recent investigations have highlighted the potential of this compound as an anticancer agent. In vitro studies demonstrated cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

- Antimicrobial Efficacy :

- A study evaluated the effectiveness of triazine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the side chains significantly enhanced antimicrobial activity.

- Cytotoxicity Against Cancer Cells :

- In vitro tests on human breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that:

- The presence of the amino group enhances binding affinity to biological targets.

- Modifications to the phenyl ring influence both potency and selectivity against various pathogens.

Comparative Studies

Comparative analysis with similar compounds indicated that this specific derivative exhibited superior activity against certain bacterial strains while maintaining lower toxicity levels.

Comparación Con Compuestos Similares

2-((4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-chlorophenyl)acetamide (CAS: 540772-30-3)

- Molecular Formula : C₁₂H₁₂ClN₅O₂S

- Molecular Weight : 325.8 g/mol

- Key Difference : Replaces the 4-methylbenzyl group with a simpler methyl group at position 6 of the triazine ring.

2-((4-Amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide (CAS: 886964-04-1)

- Molecular Formula : C₂₁H₂₃N₅O₄S

- Molecular Weight : 441.5 g/mol

- Key Difference : Substitutes the 4-methylbenzyl group with a 4-ethoxybenzyl group and the 4-chlorophenyl with a 4-methoxyphenyl.

- Implications : The ethoxy group introduces electron-donating effects, which may alter binding interactions, while the methoxy substituent on the phenyl ring could enhance metabolic stability .

Substituent Variations on the Arylacetamide Group

2-((4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-isopropylphenyl)acetamide (CAS: 733004-64-3)

- Molecular Formula : C₁₆H₂₀N₅O₂S

- Molecular Weight : 338.4 g/mol

- Key Difference : Replaces the 4-chlorophenyl group with a bulkier 4-isopropylphenyl substituent.

2-((4-Amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chlorophenyl)acetamide (CAS: 886957-88-6)

- Molecular Formula : C₁₉H₁₈ClN₅O₂S

- Molecular Weight : 415.9 g/mol

- Key Difference : Chlorine substituent shifted from the para (4-chloro) to meta (3-chloro) position on the phenyl ring.

- Implications : The meta substitution may alter electronic distribution and hydrogen-bonding capacity, affecting target affinity .

Data Table: Structural and Molecular Comparison

Research Findings and Implications

The 4-methylbenzyl group increases steric bulk compared to methyl or ethoxybenzyl groups, possibly influencing binding pocket accessibility .

Metabolic Considerations :

- Methoxy and ethoxy groups (e.g., in CAS 886964-04-1) are prone to oxidative metabolism, whereas chloro substituents (as in the target compound) may confer greater metabolic stability .

Q & A

Q. What are the standard protocols for synthesizing 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-chlorophenyl)acetamide?

The synthesis involves multi-step reactions starting with precursors such as 4-methylbenzylamine and chlorophenyl acetamide derivatives. Key steps include:

- Thioureation : Introducing the thioether group via nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–8 hours .

- Cyclization : Formation of the 1,2,4-triazinone core using carbodiimide coupling agents (e.g., EDC) in dichloromethane .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR Spectroscopy : 1H and 13C NMR in DMSO-d6 to confirm functional groups (e.g., NH2 at δ 6.8–7.2 ppm, carbonyl at δ 170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 427.08) .

- FT-IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretch) .

Q. How is preliminary bioactivity screening conducted for this compound?

- In vitro assays : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution (MIC values) .

- Enzyme inhibition : Evaluate binding to target enzymes (e.g., DHFR) via fluorescence polarization or SPR .

Advanced Research Questions

Q. How can conflicting bioactivity data between studies be resolved?

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized protocols : Use CLSI guidelines for antimicrobial assays to ensure reproducibility .

- Dose-response curves : Compare EC50 values across multiple replicates to identify outliers .

- Structural analogs : Test derivatives to isolate structure-activity relationships (SAR) and rule off-target effects .

Q. What strategies optimize reaction yields during synthesis?

Key factors influencing yield:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Temperature control : Maintain 80–100°C during thioureation to avoid side reactions .

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps .

- Real-time monitoring : TLC (silica plates, UV visualization) to track reaction progress .

Q. How are structural ambiguities resolved when crystallography data is unavailable?

- DFT calculations : Compare experimental NMR shifts with computed spectra (e.g., Gaussian 16) .

- 2D NMR : NOESY or HSQC to confirm spatial proximity of substituents (e.g., methylbenzyl vs. chlorophenyl groups) .

- X-ray powder diffraction : Pair with Rietveld refinement to infer crystal packing .

Q. What advanced methods validate target engagement in pharmacological studies?

- Cellular thermal shift assay (CETSA) : Confirm compound binding to intracellular targets .

- Isothermal titration calorimetry (ITC) : Measure binding affinity (ΔH, Kd) for enzymes like kinases .

- CRISPR-Cas9 knockout models : Correlate target gene deletion with loss of compound efficacy .

Data Contradiction and Reproducibility

Q. How to address discrepancies in reported solubility profiles?

- Solvent systems : Test in DMSO, PBS, and simulated biological fluids (e.g., FaSSIF) .

- Dynamic light scattering (DLS) : Detect aggregation at >100 nm particle size .

- Protonation state analysis : Adjust pH (2–12) and measure solubility via UV-Vis .

Q. Why do computational docking results sometimes conflict with experimental binding data?

- Force field limitations : Compare AutoDock Vina vs. Schrödinger Glide scores .

- Protein flexibility : Use molecular dynamics (MD) simulations (>100 ns) to account for conformational changes .

- Water network analysis : Identify key H-bonds via 3D-RISM .

Structural and Mechanistic Insights

Q. How does the 4-methylbenzyl group influence bioactivity compared to other substituents?

- SAR studies : Replace with 4-fluorobenzyl or 4-nitrobenzyl groups and compare IC50 values .

- LogP calculations : Measure hydrophobicity (e.g., shake-flask method) to correlate with membrane permeability .

Q. What mechanistic insights explain the compound’s dual antimicrobial and anticancer activity?

- Transcriptomics : RNA-seq to identify upregulated apoptosis pathways (e.g., caspase-3) .

- Metabolomics : LC-MS profiling of TCA cycle intermediates in treated cells .

Methodological Best Practices

Q. How to ensure reproducibility in scaled-up synthesis?

- Process analytical technology (PAT) : In-line FTIR for real-time reaction monitoring .

- Quality by design (QbD) : DOE (Design of Experiments) to optimize parameters (e.g., stirring rate, solvent ratio) .

Q. What are the best practices for long-term stability studies?

- ICH guidelines : Store at 25°C/60% RH and 40°C/75% RH for 6–12 months .

- HPLC-PDA : Monitor degradation products (e.g., hydrolyzed triazinone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.